Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and an imidazo[1,2-a]pyridine core. It is known for its applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation. This inhibition disrupts the formation of the Z-ring, leading to the cessation of cell division and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar core structure but with a phenylthio group instead of a difluoromethyl group.
Ethyl 6-bromo-2-(methyl)imidazo[1,2-a]pyridine-3-carboxylate: Another similar compound with a methyl group in place of the difluoromethyl group.
Uniqueness
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSSODGXTHYFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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